molecular formula C17H11ClO4 B10757504 7-[(3-Chlorobenzyl)oxy]-2-Oxo-2h-Chromene-4-Carbaldehyde

7-[(3-Chlorobenzyl)oxy]-2-Oxo-2h-Chromene-4-Carbaldehyde

Cat. No.: B10757504
M. Wt: 314.7 g/mol
InChI Key: ZOCADHRNWNJARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde is an organic compound belonging to the class of coumarins and derivatives. These compounds are characterized by a 1-benzopyran moiety with a ketone group at the C2 carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 7-hydroxy-4-chromone in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase B, by binding to the active site and preventing substrate access. This inhibition can lead to various pharmacological effects, including neuroprotective and antidepressant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H11ClO4

Molecular Weight

314.7 g/mol

IUPAC Name

7-[(3-chlorophenyl)methoxy]-2-oxochromene-4-carbaldehyde

InChI

InChI=1S/C17H11ClO4/c18-13-3-1-2-11(6-13)10-21-14-4-5-15-12(9-19)7-17(20)22-16(15)8-14/h1-9H,10H2

InChI Key

ZOCADHRNWNJARU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=CC(=O)O3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.